![molecular formula C10H9N3 B1281827 4-(Pyrimidin-5-yl)aniline CAS No. 69491-60-7](/img/structure/B1281827.png)
4-(Pyrimidin-5-yl)aniline
Overview
Description
4-(Pyrimidin-5-yl)aniline is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities and their applications in medicinal chemistry. The pyrimidine moiety is a key structural component in many pharmaceuticals and is also found in nucleotides, which are the building blocks of DNA and RNA.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as this compound, often involves the use of cross-coupling reactions. For instance, pyrimidin-2-yl sulfonates have been effectively coupled with anilines to yield a variety of arylaminopyrimidines under mild conditions, providing good to excellent yields . Additionally, the synthesis of related compounds, such as 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, has been achieved through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, which could provide insights into analogous synthetic routes for this compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors have been determined, which aids in understanding the structure-activity relationships (SARs) of these compounds . Similarly, the structural investigation of a novel pyrazolopyrimidinone derivative using X-ray diffraction and computational methods has provided detailed insights into the molecular geometry and electronic properties of such compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. The 2-(pyridin-2-yl)aniline moiety has been identified as an effective directing group for C-H amination reactions mediated by cupric acetate, indicating the potential for diverse functionalization of the pyrimidine ring . Furthermore, the reactivity of pyrimidine analogs has been explored in the context of inhibiting key enzymes such as dihydrofolic reductase and thymidylate synthetase, which are critical for nucleotide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are crucial for their pharmacological profile. For instance, the antimicrobial activity and molecular docking studies of a sulfonamide pyrimidine derivative have been conducted to assess its potential as a therapeutic agent . Additionally, the herbicidal activity of pyrazolopyrimidinone imines has been evaluated, demonstrating the versatility of pyrimidine derivatives in various applications .
Scientific Research Applications
1. Synthesis and Characterization in Medicinal Chemistry
4-(Pyrimidin-5-yl)aniline derivatives have been synthesized and characterized for their potential use in medicinal chemistry. For instance, derivatives of 4-phenyl-6-(phenylamino)pyrimidin-2-ol have been synthesized and evaluated for their anti-inflammatory activity, showing promising results in controlling inflammation (Munde et al., 2022). Similarly, compounds with the pyrimidin-5-yl structure have been synthesized for their potential use in treating bacterial infections, such as against Neisseria gonorrhoeae and Staphylococcus aureus (Verbitskiy et al., 2018).
2. Application in Organic Light-Emitting Diodes (OLEDs)
Compounds containing the pyrimidin-5-yl structure have been studied for their electroluminescent properties and potential application in organic light-emitting diodes (OLEDs). These compounds exhibit high photoluminescence quantum yields, making them suitable for use in OLEDs (Jin et al., 2020).
3. Kinase Inhibitor Research
The pyrimidin-5-yl structure has been utilized in the synthesis of kinase inhibitors. For example, 2-anilino-4-(benzimidazol-2-yl)pyrimidines were synthesized and shown to inhibit cancer-related protein kinases, displaying antiproliferative activity against several cancer cell lines (Determann et al., 2012).
4. Antibacterial and Antitubercular Activities
Novel compounds with the pyrimidin-5-yl structure have shown promising antibacterial and antitubercular activities. For instance, derivatives were synthesized with significant in vitro effects against Mycobacterium tuberculosis and other pathogenic bacteria, offering potential as antimicrobial agents (Verbitskiy et al., 2021).
5. Apoptosis Induction in Cancer Research
Some 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines have been discovered as potent apoptosis inducers. These compounds, through inhibition of tubulin polymerization, have been found highly active in breast cancer models, indicating their potential in cancer research and therapy (Kemnitzer et al., 2009).
Safety and Hazards
4-(Pyrimidin-5-yl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
The future directions of 4-(Pyrimidin-5-yl)aniline research could involve the development of novel and promising fungicides . Additionally, the compound’s diverse biological activities suggest potential applications in the development of antiviral, antibacterial, antifungal, and insecticidal agents .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a broad range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities . They can interact with various targets, such as inflammatory mediators and protein kinases .
Mode of Action
Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . In the context of anticancer activity, pyrimidine derivatives can inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
For instance, they can inhibit the pathways involving inflammatory mediators and protein kinases .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, including their adme properties, have been discussed in general .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects and anticancer activities . They can inhibit the expression and activities of certain vital inflammatory mediators and protein kinases , thereby controlling cell growth, differentiation, migration, and metabolism .
Action Environment
It is known that the biological activity of pyrimidines can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
properties
IUPAC Name |
4-pyrimidin-5-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGWYEGXYIHINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499007 | |
Record name | 4-(Pyrimidin-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69491-60-7 | |
Record name | 4-(5-Pyrimidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69491-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Pyrimidin-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyrimidin-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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